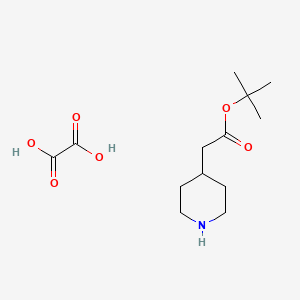![molecular formula C9H10O B592258 1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one CAS No. 133700-21-7](/img/new.no-structure.jpg)
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one is an organic compound with the molecular formula C9H10O and a molecular weight of 134.1751 g/mol . This compound is characterized by its bicyclic structure, which includes a heptene ring fused with a cyclopropane ring, and two methyl groups attached at the 1 and 4 positions . It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one can be compared with other bicyclic compounds, such as:
Bicyclo[2,2,1]heptane: This compound has a similar bicyclic structure but lacks the methyl groups and the double bond present in this compound.
Bicyclo[3,2,0]heptane: This compound also shares the bicyclic framework but differs in the position and number of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the double bond, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
133700-21-7 |
|---|---|
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2,5-dimethylbicyclo[3.2.0]hepta-2,3-dien-7-one |
InChI |
InChI=1S/C9H10O/c1-6-3-4-9(2)5-7(10)8(6)9/h4,8H,5H2,1-2H3 |
Clave InChI |
FUOVUASAXJUJJO-UHFFFAOYSA-N |
SMILES |
CC1=C=CC2(C1C(=O)C2)C |
SMILES canónico |
CC1=C=CC2(C1C(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)

![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)


